6-(4-Methoxybenzyl)-3-pyridazinol

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Sourcing inconsistent pyridazinol analogs compromises SAR reproducibility. 6-(4-Methoxybenzyl)-3-pyridazinol (CAS 338753-01-8) is the precise building block for medicinal chemistry and agrochemical discovery. • Analgesic/Anti-inflammatory Research: Scaffold based on the active 6-(4-methoxyphenyl)pyridazinone core. • ADME Tool Compound: Favorable LogP of 1.78 and TPSA of 55.24 Ų for permeability baseline studies. • Herbicide Discovery: Recognized pharmacophore for developing selective weed control agents.

Molecular Formula C12H12N2O2
Molecular Weight 216.24
CAS No. 338753-01-8
Cat. No. B2738682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxybenzyl)-3-pyridazinol
CAS338753-01-8
Molecular FormulaC12H12N2O2
Molecular Weight216.24
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NNC(=O)C=C2
InChIInChI=1S/C12H12N2O2/c1-16-11-5-2-9(3-6-11)8-10-4-7-12(15)14-13-10/h2-7H,8H2,1H3,(H,14,15)
InChIKeyZLIRFNNEVHTRBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Methoxybenzyl)-3-pyridazinol: Research-Grade Building Block


6-(4-Methoxybenzyl)-3-pyridazinol (CAS 338753-01-8) is a research-grade organic compound belonging to the pyridazinol class, characterized by a pyridazine ring substituted at the 6-position with a 4-methoxybenzyl group . This compound, with a molecular formula of C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol , is primarily utilized as a synthetic intermediate and scaffold in medicinal chemistry and agrochemical research [1]. It is commercially available from multiple vendors at a research-grade purity of ≥90% , and its key physicochemical properties, such as a predicted LogP of 1.78 and a topological polar surface area (TPSA) of 55.24 Ų, are well-characterized for use in structure-activity relationship (SAR) studies .

6-(4-Methoxybenzyl)-3-pyridazinol: Substitution Specificity


Substituting 6-(4-Methoxybenzyl)-3-pyridazinol with a generic pyridazinol or an alternative 6-substituted analog is not feasible without altering the intended research outcome. The specific 4-methoxybenzyl substituent at the 6-position is not a generic handle but a key structural determinant that influences the compound's physicochemical properties and, by extension, its biological activity and target engagement in structure-activity relationship (SAR) studies [1]. Different substituents lead to significant variations in lipophilicity (LogP) , hydrogen bonding potential, and steric bulk, which can drastically alter a molecule's pharmacokinetic profile and binding affinity, rendering experimental results non-transferable across analogs [1]. This necessitates the procurement of the precise compound for reproducible research.

6-(4-Methoxybenzyl)-3-pyridazinol: Quantitative Differentiation


Lipophilicity (LogP) and Membrane Permeability

6-(4-Methoxybenzyl)-3-pyridazinol exhibits a calculated LogP of 1.78 , a value that quantifiably differentiates it from the unsubstituted core scaffold and other 6-substituted pyridazinol analogs. This lipophilicity is a critical parameter for predicting membrane permeability and solubility in drug discovery. For comparison, the unsubstituted 4-pyridazinol core has a significantly lower LogP of 0.18 [1], while 6-amino-4-pyridazinol has a LogP of 0.49 [2]. The 1.78 LogP value places 6-(4-Methoxybenzyl)-3-pyridazinol in a more lipophilic range, which may correlate with enhanced passive membrane diffusion relative to these more polar analogs.

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Rotatable Bonds and TPSA

The compound's topological polar surface area (TPSA) of 55.24 Ų and a rotatable bond count of 3 provide a quantitative basis for differentiating it from more complex pyridazinol derivatives. This data is crucial for applying drug-likeness filters such as Lipinski's Rule of Five. For instance, a related compound, 6-chloro-3-(2,3-dihydro-1,4-benzodioxyn-5-yloxy)-4-pyridazinol (CAS 499226-29-8), has a significantly higher TPSA and more rotatable bonds, which may negatively impact its oral bioavailability . The TPSA of 55.24 Ų is well below the 140 Ų threshold for good oral absorption, and the low rotatable bond count suggests lower entropic cost upon binding.

Drug Design ADME Computational Chemistry

Analgesic and Anti-inflammatory Analog Activity

While direct biological activity data for 6-(4-Methoxybenzyl)-3-pyridazinol is not available in the public domain, a closely related analog, 2-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone (Compound IVe), has demonstrated potent analgesic and anti-inflammatory effects [1]. This analog, which shares the same 6-(4-methoxyphenyl) core, was more potent than acetylsalicylic acid in the phenylbenzoquinone-induced writhing test (analgesia) and comparable to indomethacin in the carrageenan-induced paw edema model (anti-inflammation) [1]. This class-level evidence suggests that the 6-(4-methoxybenzyl)-3-pyridazinol scaffold is a promising starting point for developing novel analgesics and anti-inflammatory agents, providing a strong rationale for its use as a core in medicinal chemistry programs.

Pharmacology Pain Research Inflammation

Commercial Availability and Purity

6-(4-Methoxybenzyl)-3-pyridazinol is a well-characterized, research-grade chemical available from multiple suppliers with a documented purity of at least 90% . This consistent commercial availability contrasts with more obscure or custom-synthesized pyridazinol analogs, which may have variable purity, limited batch-to-batch consistency, or long lead times. The availability of key physicochemical data (molecular weight, LogP, TPSA) and defined storage conditions (sealed in dry, 2-8°C) further supports its use as a reliable reagent for reproducible research.

Chemical Procurement Synthetic Chemistry Assay Development

6-(4-Methoxybenzyl)-3-pyridazinol: Key Applications


Analgesic and Anti-inflammatory Drug Discovery

The 6-(4-methoxyphenyl)pyridazinone core, which is structurally related to 6-(4-Methoxybenzyl)-3-pyridazinol, has demonstrated significant analgesic and anti-inflammatory activity in vivo [1]. This makes 6-(4-Methoxybenzyl)-3-pyridazinol an ideal starting scaffold for medicinal chemistry programs focused on pain and inflammation. Researchers can leverage its established core structure to perform systematic structural modifications and structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties for this therapeutic area [1].

Herbicide Discovery Building Block

The pyridazinol scaffold is a recognized pharmacophore in the development of novel herbicides with high activity and crop safety [2]. 6-(4-Methoxybenzyl)-3-pyridazinol serves as a crucial synthetic intermediate for generating libraries of substituted pyridazinol derivatives as part of agrochemical discovery programs [2]. Its specific substitution pattern allows for the exploration of chemical space relevant to herbicidal activity, providing a foundation for developing new, selective weed control agents [2].

ADME and Physicochemical Profiling

Due to its well-defined and favorable physicochemical parameters, including a LogP of 1.78 and a TPSA of 55.24 Ų , 6-(4-Methoxybenzyl)-3-pyridazinol is a valuable tool compound for studies focused on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Its moderate lipophilicity and low polar surface area, which are predictive of good membrane permeability and oral bioavailability , make it a suitable baseline for comparison when evaluating the impact of additional substituents on a molecule's drug-likeness.

Target Identification and Validation Probe

This compound can be utilized as a functionalized building block for the synthesis of chemical probes (e.g., affinity probes or photoaffinity labels) for target identification studies. The 4-methoxybenzyl group provides a potential handle for further derivatization, allowing researchers to attach linkers, biotin, or fluorescent tags without significantly altering the core scaffold's binding properties [1]. This application is critical for elucidating the mechanism of action and validating biological targets for this class of compounds [1].

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